molecular formula C10H14N2O2 B8701225 Aminozectran CAS No. 831-76-5

Aminozectran

Cat. No. B8701225
CAS RN: 831-76-5
M. Wt: 194.23 g/mol
InChI Key: WUCVFDPUWPSAKL-UHFFFAOYSA-N
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Patent
US04051254

Procedure details

3,5-Dimethyl-4-aminophenyl N-methylcarbamate (1.0g., 0.0052 mole), prepared according to the general directions of A. T. Shulgin, U.S. Pat. No. 3,084,098 was dissolved in 5 ml. of pyridine. To this solution was added ethanesulfonyl chloride (0.68g., and 0.0053 mole) and after being stirred for about 20 minutes the reaction solution was warmed briefly at 42° C. Quenching the reaction solution in excess water yielded brown solids which upon being recrystallized from ethanol/water melted at 171°-73° C. (0.85g.).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](=[O:14])[O:4][C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([NH2:12])=[C:7]([CH3:13])[CH:6]=1.[CH2:15]([S:17](Cl)(=[O:19])=[O:18])[CH3:16]>N1C=CC=CC=1>[CH3:1][NH:2][C:3](=[O:14])[O:4][C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([NH:12][S:17]([CH2:15][CH3:16])(=[O:19])=[O:18])=[C:7]([CH3:13])[CH:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CNC(OC1=CC(=C(C(=C1)C)N)C)=O
Step Two
Name
Quantity
0.68 g
Type
reactant
Smiles
C(C)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42 °C
Stirring
Type
CUSTOM
Details
after being stirred for about 20 minutes the reaction solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
3,084,098 was dissolved in 5 ml
CUSTOM
Type
CUSTOM
Details
Quenching the reaction solution in excess water yielded brown solids which
CUSTOM
Type
CUSTOM
Details
upon being recrystallized from ethanol/water melted at 171°-73° C. (0.85g.)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
CNC(OC1=CC(=C(C(=C1)C)NS(=O)(=O)CC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.